8-Oxo-2'-deoxyguanosine-13C,15N2 chemical structure and properties
8-Oxo-2'-deoxyguanosine-13C,15N2 chemical structure and properties
Advanced Characterization & Quantification in Oxidative Stress Research[1][2]
Executive Summary: The Gold Standard of Oxidative Stress
8-Oxo-2'-deoxyguanosine (8-oxodG) is the most ubiquitous and stable biomarker of oxidative DNA damage.[1] However, its quantification is notoriously prone to artifactual oxidation during sample preparation, leading to historical discrepancies in reported baseline levels (the "European Standards Committee on Oxidative DNA Damage" or ESCODD paradox).[1]
8-Oxo-2'-deoxyguanosine-13C,15N2 serves as the critical stable isotope-labeled internal standard (SIL-IS) required to resolve this challenge.[1] By introducing a precise +3 Dalton mass shift, this isotopologue allows for Isotope Dilution Mass Spectrometry (ID-MS) , permitting the correction of matrix effects, ionization suppression, and analyte loss during extraction.[1]
Chemical Structure & Physicochemical Properties[1][3]
2.1 Structural Identity
The molecule is a derivative of deoxyguanosine where the C8 position on the guanine ring has been oxidized.
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Systematic Name: 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione-13C,15N2[1]
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Molecular Formula:
[1][][3] -
Molecular Weight: ~286.24 g/mol (Unlabeled: 283.24 g/mol )[1]
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Mass Shift: +3 Da (relative to natural abundance 8-oxodG)[1]
2.2 Tautomerism & Mutagenic Potential
Unlike unmodified guanine, which exists primarily in the keto-amino form, 8-oxodG possesses a unique steric profile.[1] The oxidation at C8 introduces a carbonyl group, forcing the proton at N7 to migrate to N1 or remain at N7 depending on the tautomer.[1]
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6,8-Diketo Form (Major): In physiological DNA, the 6,8-diketo tautomer predominates.[1] This configuration presents a donor-acceptor-donor hydrogen bonding pattern (Hoogsteen face) that mimics Thymine.[1]
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Consequence: During replication, high-fidelity DNA polymerases may erroneously pair 8-oxodG with Adenine instead of Cytosine, leading to G:C → T:A transversions , a hallmark mutation in oncology.[1]
2.3 Isotopic Labeling Strategy
For the 13C,15N2 variant, the heavy isotopes are strategically incorporated into the guanine base ring rather than the deoxyribose sugar.[1]
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Why Ring Labeling? In LC-MS/MS, the primary fragmentation pathway involves the cleavage of the N-glycosidic bond, ejecting the neutral sugar and detecting the protonated base. If the label were on the sugar, the detected fragment would be identical to the analyte, nullifying the specificity.[1]
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Configuration: Typically derived from
-urea precursors during synthesis, ensuring the labels are retained in the fragment ion.
Critical Application: Isotope Dilution LC-MS/MS
The utility of 8-Oxo-2'-deoxyguanosine-13C,15N2 lies in its ability to validate the entire analytical chain.[1]
3.1 The "Artifactual Oxidation" Problem
Standard DNA extraction protocols (phenol-chloroform, chaotropic salts) can generate hydroxyl radicals.[1] If unmodified guanine in the sample is oxidized during extraction, it creates "artificial" 8-oxodG, inflating results by 10-100 fold.[1]
The Solution:
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Spike Early: The 13C,15N2 standard is added to the biological sample before DNA isolation.
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Ratio Locking: Any oxidation occurring ex vivo affects the native Guanine, not the heavy standard. The ratio of Native 8-oxodG to Heavy 8-oxodG is fixed at the moment of spiking.[1]
3.2 Mass Spectrometry Transitions (MRM)
To quantify, we utilize Multiple Reaction Monitoring (MRM) on a Triple Quadrupole Mass Spectrometer.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss | Role |
| 8-oxodG (Native) | m/z 284.1 [M+H]+ | m/z 168.1 [Base+H]+ | -116 (Deoxyribose) | Analyte |
| 8-oxodG-13C,15N2 | m/z 287.1 [M+H]+ | m/z 171.1 [Base+H]+ | -116 (Deoxyribose) | Internal Standard |
Experimental Protocol: High-Fidelity Quantification
Objective: Extract and quantify 8-oxodG from mammalian tissue with zero artifactual oxidation.
Step 1: Reagent Preparation (The Antioxidant Shield)[1]
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Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, 1% SDS.[1]
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Critical Additive: Add Deferoxamine (DFO) (0.1 mM) or TEMPO (2 mM) to all buffers.[1] DFO chelates free iron, preventing Fenton chemistry that generates hydroxyl radicals during lysis.[1]
Step 2: DNA Isolation & Spiking[1]
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Homogenize tissue (approx. 50 mg) in Lysis Buffer + Antioxidants.[1]
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IMMEDIATE SPIKE: Add 5 pmol of 8-Oxo-2'-deoxyguanosine-13C,15N2 to the lysate.
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Expert Note: Spiking here corrects for DNA recovery losses during precipitation.
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Digest proteins using Proteinase K (cold incubation preferred if possible, or 37°C max).[1]
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Precipitate DNA using cold Isopropanol/NaI (Sodium Iodide method is less oxidizing than Phenol).[1]
Step 3: Enzymatic Hydrolysis
Current best practice avoids acid hydrolysis (which destroys bases).[1] Use a multi-enzyme cocktail:
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Dissolve DNA in 10 mM Tris-HCl (pH 7.[1]4) + DFO.
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Add Nuclease P1 (cleaves phosphodiester bonds).[1]
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Add Alkaline Phosphatase (removes terminal phosphates).[1]
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Incubate at 37°C for 1-2 hours.
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Filter through a 3kDa molecular weight cut-off filter to remove enzymes.[1]
Step 4: LC-MS/MS Analysis[1]
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Methanol.
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Gradient: 0% B to 20% B over 10 minutes (8-oxodG is polar and elutes early).
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Detection: ESI Positive Mode, MRM (transitions defined in Table 3.2).
Visualizing the Pathways
Diagram 1: The Mutagenic Mechanism of 8-oxodG
This diagram illustrates how ROS attack leads to the structural change causing G:C to T:A transversion.
Caption: The pathway from oxidative attack to permanent genetic mutation via Hoogsteen mispairing.[1]
Diagram 2: The ID-MS Analytical Workflow
This workflow emphasizes the critical "Spike" point to ensure data integrity.[1]
Caption: Isotope Dilution Workflow. Spiking before extraction neutralizes artifactual oxidation errors.[1]
Troubleshooting & Validation Criteria
When analyzing 8-oxodG-13C,15N2 data, apply these validity checks:
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Retention Time Lock: The heavy standard should elute at the exact same time (or within <0.05 min) as the native analyte. Any shift suggests chromatographic separation of isotopes (rare with C/N labels, common with Deuterium) or matrix interference.[1]
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Baseline Levels: In healthy mammalian tissue, valid levels should be 0.3 - 4.0 lesions per
guanines .[1]-
Red Flag:[1] If you detect >10 lesions per
dG in control samples, your extraction protocol likely induced artificial oxidation. Check your DFO/TEMPO concentrations.
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Signal-to-Noise: The Limit of Quantification (LOQ) for the standard should be <5 fmol on-column.
References
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European Standards Committee on Oxidative DNA Damage (ESCODD). (2003).[1] Measurement of DNA oxidation in human cells by chromatographic and enzymic methods.[4] Free Radical Biology and Medicine.[4]
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Cadet, J., et al. (2012).[1] Oxidatively generated complex DNA damage: tandem and clustered lesions. Cancer Letters.
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Cooke, M. S., et al. (2006).[1] Oxidative DNA damage: mechanisms, mutation, and disease.[1] FASEB Journal.[1]
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Santa Cruz Biotechnology. 8-Oxo-2'-deoxyguanosine-13C,15N2 Product Data.[1][][3]
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Ravanat, J. L., et al. (2002).[1] Direct and indirect oxidation of DNA nucleosides and bases. Chemical Society Reviews.[1]
